molecular formula C19H29N3OS B3574063 N-[(cyclododecylamino)carbonothioyl]nicotinamide

N-[(cyclododecylamino)carbonothioyl]nicotinamide

Cat. No.: B3574063
M. Wt: 347.5 g/mol
InChI Key: SNYNBBQCWAIENR-UHFFFAOYSA-N
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Description

Nicotinamide, also known as Niacinamide, is a form of vitamin B3 found in food and used as a dietary supplement and medication . It’s used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems . It’s also known to influence oxidative stress and modulate multiple pathways tied to both cellular survival and death .


Synthesis Analysis

The synthesis methods of nicotinamide derivatives mainly include two categories: chemical synthesis and biosynthesis . For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .


Molecular Structure Analysis

Nicotinamide is a fundamental cytosolic biotransforming enzyme that catalyzes the N-methylation of endogenous and exogenous xenobiotics . It’s a crucial coenzyme involved in redox reactions .


Chemical Reactions Analysis

Nicotinamide is involved in various chemical reactions. For instance, it’s a part of the NAD+ metabolic pathway, where it’s used as a substrate for various enzymes, including sirtuins, poly (ADP-ribose) polymerases (PARPs), cyclic ADP-ribose (cADPR) synthases, and Toll/interleukin-1 receptor motif-containing 1 (SARM1) .


Physical and Chemical Properties Analysis

Nicotinamide has various physical and chemical properties. For instance, it’s known to have a melting point of 129.5 °C and a boiling point of 334 °C . It’s also a water-soluble vitamin .

Mechanism of Action

Nicotinamide mitigates oxidative stress of cells via a direct ROS/free radical-scavenging action or an indirect action that enhances the antioxidant capacity of cells . It’s metabolized by NAMPT to restore the NAD+ pool and delay the senescence of cells .

Future Directions

Research on nicotinamide and its derivatives is ongoing. For instance, there’s interest in the potential of NAD±boosting compounds for improving physiological function and extending human health span . Also, the prospection of nicotinamide to find potential food sources and their dietary contribution in increasing NAD+ levels is an unexplored field of research .

Properties

IUPAC Name

N-(cyclododecylcarbamothioyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c23-18(16-11-10-14-20-15-16)22-19(24)21-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15,17H,1-9,12-13H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNBBQCWAIENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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